1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol
Description
The compound 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol features a hybrid structure combining a 2-methyl-1,3-thiazole ring and a 1-methyl-1H-benzodiazole moiety linked via a propan-2-ol chain.
Key structural attributes:
Properties
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-16-11(9-20-10)7-12(19)8-15-17-13-5-3-4-6-14(13)18(15)2/h3-6,9,12,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPWDUVIUYGBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(CC2=NC3=CC=CC=C3N2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 222.32 g/mol. The structural components include a thiazole ring and a benzodiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzodiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzodiazole have potent activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol has been evaluated in several studies. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The compound's cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF7 | 20.0 |
Neuroprotective Effects
Recent studies have suggested that this compound may also exhibit neuroprotective effects. In models of oxidative stress-induced neuronal damage, it was shown to significantly reduce cell death and promote neuronal survival. The proposed mechanism involves the modulation of antioxidant enzyme activity and inhibition of apoptotic pathways.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study investigated various derivatives of thiazole and benzodiazole in treating bacterial infections. The results highlighted the efficacy of 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol against resistant strains of bacteria.
- Cancer Cell Line Study : A research article published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of this compound against multiple cancer cell lines, showcasing its potential as a lead compound for further development.
Comparison with Similar Compounds
Thiazole-Containing Analog: Tolvaptan
Tolvaptan (±)-4′-[(7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-N,N′-bis(2-methyl-1,3-thiazol-4-yl)urea
- Structural differences :
- Linker : Urea group vs. propan-2-ol in the target compound.
- Thiazole substitution : Two 2-methylthiazole groups in Tolvaptan vs. one in the target.
- Functional implications :
Benzodiazole-Thiazole Hybrid: Enamine Ltd Building Block
Enamine compound : [2-(2-Methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine
- Structural differences :
- Physicochemical properties :
Thiazole-Benzothiazole Derivatives
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
- Structural differences :
Physicochemical and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
